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Compound of Interest

Compound Name: EB-47

Cat. No.: B1240673

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EB-47, a potent and selective inhibitor of
Poly(ADP-ribose) polymerase-1 (PARP-1). This document covers its chemical structure,
mechanism of action, and key experimental data, and provides detailed experimental protocols
and signaling pathway diagrams to support further research and drug development efforts.

Core Chemical Structure and Properties

EB-47, with the IUPAC name 2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-
2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, is a small molecule
inhibitor belonging to the class of adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones. Its
chemical and physical properties are summarized in the table below.
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Property Value Source
Molecular Formula C24H27N906 PubChem
Molecular Weight 537.5 g/mol PubChem
CAS Number 366454-36-6 MedChemExpress
Nclncnc2n(cncl?)
[C@@H]30--INVALID-LINK--
SMILES String [C@H]30">C@@HC(=0O)N4AC  Sigma-Aldrich
CN(CC4)CC(=O)Nc5cceebC(=
O)NCc56
DDFLFKTXUWPNMV- _ _
InChl Key Sigma-Aldrich

UAKAABGRSA-N

Soluble to 5 mM in water with
Solubility gentle warming and to 50 mM R&D Systems
in DMSO.[1]

Mechanism of Action: A NAD+ Mimetic Targeting
PARP-1

EB-47 functions as a potent and selective inhibitor of PARP-1, also known as ARTD-1.[2][3] Its
mechanism of action is centered on its ability to mimic the endogenous substrate of PARP-1,
nicotinamide adenine dinucleotide (NAD+).[2][3] The structure of EB-47 allows it to bind to the
NAD+ binding site of the PARP-1 enzyme, extending from the nicotinamide to the adenosine
subsite.[3] This competitive inhibition prevents PARP-1 from catalyzing the transfer of ADP-
ribose units from NAD+ to target proteins, a process known as PARylation.

PARP-1 plays a critical role in the cellular response to DNA damage, particularly in the base
excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP-1 binds to the
damaged site and synthesizes long chains of poly(ADP-ribose) (PAR). These PAR chains act
as a scaffold to recruit other DNA repair proteins to the site of damage. By inhibiting PARP-1,
EB-47 disrupts this crucial repair process.
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The inhibition of PARP-1 by EB-47 leads to the accumulation of unrepaired single-strand DNA
breaks. During DNA replication, these breaks can be converted into more lethal double-strand
breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those
with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired,
leading to genomic instability and ultimately, cell death. This concept is known as synthetic
lethality and is a key strategy in cancer therapy.

Quantitative Data

The inhibitory activity of EB-47 has been quantified against several enzymes, highlighting its
potency and selectivity for PARP-1.

Target Enzyme IC50 Value Notes

Potent and selective inhibition.
PARP-1/ARTD-1 45 nM

[11[2][3]
ARTDS5 (Tankyrase 1) 410 nM Modest potency.[2][3]

Inhibition of Clostridioides
CdPARP 0.86 uM o

difficile PARP.[2]

Inhibition of Homo sapiens
HsPARP 1.0 uyM

PARP.[2]

In vivo studies have demonstrated the efficacy of EB-47 in preclinical models:

In Vivo Model Effect of EB-47
Rat transient middle cerebral arterial occlusion Reduces infarct volume.[1]
Cardiac reperfusion model Reduces infarct volume.[1]

Decreases the number of embryo implantation
Mouse embryo implantation sites and blastocysts at day 5 (at a

concentration of 2 uM).[3]

Experimental Protocols
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PARP-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to determine the
IC50 of EB-47.

Materials:

Recombinant human PARP-1 enzyme
Activated DNA (e.g., histone H1)

PARP Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL
BSA)

NAD+
EB-47 (dissolved in DMSO)

Developing solution (containing a fluorescent probe that reacts with a product of the PARP
reaction)

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and recombinant
PARP-1 enzyme in each well of the 96-well plate.

Add varying concentrations of EB-47 (or DMSO as a vehicle control) to the wells. Incubate
for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding NAD+ to each well.
Incubate the plate at 37°C for 60 minutes.

Stop the reaction and add the developing solution according to the manufacturer's
instructions.
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 Incubate for an additional 15 minutes at room temperature.

e Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission
at 528 nm).

o Calculate the percent inhibition for each concentration of EB-47 and determine the IC50
value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular PARP-1 Trapping Assay

This protocol is designed to assess the ability of EB-47 to "trap” PARP-1 on chromatin, a key
mechanism of action for some PARP inhibitors.

Materials:

Human cancer cell line (e.g., HeLa or a BRCA-deficient line)
e Cell culture medium and supplements

o EB-47 (dissolved in DMSO)

o DNA damaging agent (e.g., methyl methanesulfonate - MMS)
o Lysis buffer (e.g., RIPA buffer)

e Subcellular fractionation kit

o SDS-PAGE gels and Western blotting apparatus

e Primary antibody against PARP-1

e Secondary antibody (HRP-conjugated)

e Chemiluminescent substrate

Procedure:

o Seed cells in a multi-well plate and allow them to adhere overnight.
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» Treat the cells with varying concentrations of EB-47 (or DMSO as a vehicle control) for 24
hours.

« In the final 30 minutes of treatment, expose the cells to a DNA damaging agent (e.g., 0.01%
MMS) to induce PARP-1 recruitment to chromatin.

e Wash the cells with PBS and perform subcellular fractionation to separate the chromatin-
bound proteins from the soluble nuclear and cytoplasmic fractions.

e Lyse the chromatin-bound fraction and quantify the protein concentration.

o Perform SDS-PAGE and Western blotting using a primary antibody against PARP-1 to detect
the amount of PARP-1 trapped on the chromatin.

¢ Quantify the band intensities to determine the dose-dependent effect of EB-47 on PARP-1
trapping.

Signaling Pathway and Experimental Workflow

Diagrams

The following diagrams illustrate the PARP-1 signaling pathway and a typical experimental
workflow for evaluating PARP-1 inhibitors.
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Caption: PARP-1 signaling pathway and the inhibitory action of EB-47.
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Caption: General experimental workflow for the evaluation of EB-47.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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